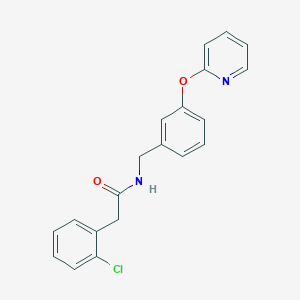
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a pyridin-2-yloxy group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with 3-(pyridin-2-yloxy)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)ethanamide
- 2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propionamide
Uniqueness
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
生物活性
2-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
The compound is characterized by a chloro-substituted phenyl group and a pyridine moiety, which contribute to its biological activity. The synthesis typically involves several steps, including:
- Formation of the acetamide backbone : Achieved through the reaction of an acyl chloride with an appropriate amine.
- Introduction of substituents : Halogenation reactions introduce the chloro group, while nucleophilic substitutions attach the pyridin-2-yloxy group.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
The compound interacts with specific molecular targets, potentially modulating receptor activity or enzyme functions. This interaction can influence various biological pathways, including:
- Signal transduction pathways
- Gene expression regulation
- Metabolic processes
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in different biological contexts:
- Antiparasitic Activity : A study demonstrated that derivatives incorporating pyridine groups exhibited varying degrees of antiparasitic activity, with some showing significant potency (EC50 values ranging from 0.038 to 0.177 μM) .
- Antimicrobial Properties : Research into related compounds indicated that modifications to the chlorophenyl structure can enhance antimicrobial efficacy, suggesting that structural variations can significantly impact biological activity .
- Metabolic Stability : Investigations into metabolic stability revealed that certain modifications led to improved stability in human liver microsomes, indicating a balance between solubility and activity .
Data Table: Biological Activity Summary
Comparative Analysis
When compared to similar compounds, such as 2-(2-fluorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, the presence of the chloro group in our compound appears to enhance its reactivity and biological effectiveness.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-18-9-2-1-7-16(18)13-19(24)23-14-15-6-5-8-17(12-15)25-20-10-3-4-11-22-20/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEOEALMDUTQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














